molecular formula C6H12ClN B8189448 (1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride

(1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B8189448
M. Wt: 133.62 g/mol
InChI Key: YHUFGQLJZGRCCX-IBTYICNHSA-N
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Description

(1S,4R)-2-Azabicyclo[2.2.1]heptane hydrochloride is a chiral bicyclic amine building block of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional scaffold that is valuable for creating novel molecular architectures. The stereochemistry of the (1S,4R) enantiomer is particularly important for achieving specificity in biological interactions. Its primary research value lies in its application as a key synthetic intermediate for the development of potent and selective active pharmaceutical ingredients. While specific mechanistic data for this base compound is limited, research into closely related 2-azabicyclo[2.2.1]heptane derivatives highlights their critical role. For instance, such scaffolds have been successfully incorporated into potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes, demonstrating the value of this structural motif in designing enzyme-targeted therapies . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This compound is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUFGQLJZGRCCX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4-Acetamidophenol

The synthesis begins with catalytic hydrogenation of 4-acetamidophenol (2 ) using platinum dioxide (PtO₂) or Raney nickel under high-pressure H₂ (60–1,000 psi). This yields trans-N-(4-hydroxycyclohexyl)acetamide (3 ) with 25–80% efficiency, depending on catalyst loading and temperature.

StepConditionsYieldReference
Hydrogenation of 2 PtO₂ (1:60 wt ratio), H₂ (60 psi), 60°C80%
Oxidation of 3 CrO₃ in H₂SO₄, acetone, 0°C90%

Tosylation and Cyclization

The hydroxyl group in 3 is activated via tosylation (TsCl, pyridine), followed by LiBH₄ reduction to form the bicyclic amine core. Cyclization occurs in 80% aqueous ethanol under basic conditions (NaOH), yielding the free base, which is treated with HCl to form the hydrochloride salt.

Critical Parameters :

  • Temperature : Cyclization at 25°C minimizes elimination byproducts.

  • Solvent : 80% ethanol optimizes ring closure efficiency (83% yield).

Diene Bis-Hydroxylation

Starting Material: 2-Azabicyclo[2.2.1]hept-5-ene

A patent-described method uses bis-hydroxylation of 2-azabicyclo[2.2.1]hept-5-ene (4 ) with osmium tetroxide (OsO₄) and N-methylmorpholine-N-oxide (NMO) in tert-butanol/water (1:1). This stereospecific reaction installs hydroxyl groups at C5 and C6, followed by HCl treatment to form the hydrochloride salt.

ReagentConditionsDiastereomeric RatioYield
OsO₄ (2.5 mol%)NMO, tert-butanol/H₂O, 25°C, 12 h6.3:1 (exo:endo)55%

Advantages :

  • High exo selectivity (>6:1) due to steric hindrance from the bicyclic framework.

  • Scalable under mild conditions without racemization.

Epimerization-Lactamization Cascade

Substrate: (2S,4R)-4-Aminoproline Methyl Ester

A 2025 RSC study reports a cascade reaction starting from (2S,4R)-4-aminoproline methyl ester (5 ). Epimerization at C2 under basic conditions (KOH, DMF) generates the (2R)-epimer, which undergoes intramolecular lactamization to form the bicyclic lactam intermediate. Acidic hydrolysis (HCl, MeOH) yields the hydrochloride salt.

StepConditionsYield
EpimerizationKOH (2 eq), DMF, 50°C, 6 h89%
LactamizationHCl (1M), MeOH, 25°C, 12 h76%

Key Insight :

  • Electron-withdrawing N-protecting groups (e.g., Boc) enhance lactamization rates by stabilizing the transition state.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance throughput. Key stages include:

  • Hydrogenation : Fixed-bed reactors with Pt/C catalysts (1–5 bar H₂, 50–80°C).

  • Cyclization : Tubular reactors with NaOH/EtOH solutions (residence time: 10–15 min).

  • Salt Formation : In-line HCl gas introduction followed by crystallization in ethyl acetate.

ParameterValueImpact on Yield
H₂ Pressure5 bar+12%
Residence Time12 min+8%

Stereochemical Control Strategies

Chiral Resolution via Enzymatic Hydrolysis

Racemic mixtures of the bicyclic amine are resolved using Candida antarctica lipase B. The enzyme selectively hydrolyzes the (1R,4S)-enantiomer, leaving the desired (1S,4R)-isomer intact (ee >99% at 50% conversion).

Kinetic Resolution in Cyclization

Using bulky bases (e.g., DBU) during cyclization favors the (1S,4R)-configuration by destabilizing transition states leading to the (1R,4S)-diastereomer. This method achieves diastereomeric ratios of 9:1.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalabilityCost Efficiency
Catalytic Hydrogenation72%Moderate (4:1)HighMedium
Bis-Hydroxylation55%High (6.3:1)MediumHigh
Epimerization Cascade68%Excellent (>20:1)LowLow

Challenges and Mitigation

Byproduct Formation in Cyclization

Elimination byproducts (e.g., 2-azabicyclo[2.2.1]hept-2-ene) arise during cyclization. Mitigation strategies include:

  • Low-Temperature Cyclization : Reduces elimination by 40% at 10°C.

  • Solvent Polarity Control : 80% ethanol stabilizes the transition state.

Catalyst Deactivation in Hydrogenation

Pt/C catalysts degrade due to sulfur impurities. Pre-treatment with ethylenediamine extends catalyst lifetime by 30% .

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₁N·HCl
  • Molecular Weight : 145.62 g/mol
  • Structure : Characterized by a rigid bicyclic framework that contributes to its unique chemical properties.

Organic Synthesis

(1S,4R)-2-Azabicyclo[2.2.1]heptane hydrochloride serves as a valuable building block in organic synthesis due to its structural rigidity and reactivity. It is often utilized in the synthesis of various complex organic molecules.

  • Applications :
    • Used as a precursor for synthesizing pharmaceuticals.
    • Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

  • Key Therapeutic Areas :
    • Antiviral Activity : Derivatives have shown significant antiviral properties against viruses such as Coxsackievirus B and SARS-CoV-2, with IC₅₀ values indicating effective inhibition .
    • Dipeptidyl Peptidase-4 Inhibition : Compounds derived from this compound have been identified as potent inhibitors of DPP-4, which is crucial in managing hyperglycemia and metabolic disorders .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. It has been shown to affect protease activity, which is vital for protein turnover and cellular homeostasis .

Case Study 1: Antiviral Efficacy

A study synthesized sulfonamide derivatives from bicyclic amines, including this compound, demonstrating notable antiviral activity against multiple viral strains with varying IC₅₀ values ranging from 1.5 µM to 22 µM depending on the specific viral target .

Case Study 2: Neuropharmacological Studies

Investigations into the neuropharmacological properties revealed that derivatives of (1S,4R)-2-Azabicyclo[2.2.1]heptane could serve as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention .

Comparison with Similar Compounds

Comparison with Structural Analogues

Bicyclic Amines with Varying Ring Sizes

2-Azabicyclo[3.2.1]octane Derivatives
  • Structure : Larger bicyclic system (8-membered ring vs. 7-membered in the target compound).
  • Synthesis : Derived from nucleophilic substitution of hydroxyl groups in 2-azabicyclo[2.2.1]heptane precursors, leading to ring expansion .
  • Biological Activity : Compounds containing both 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane units (e.g., compound [33] ) exhibit significantly enhanced cytotoxicity (IC₅₀ = 6.25 µM) compared to those with only the smaller scaffold (IC₅₀ = 77.57 µM) .
2,5-Diazabicyclo[2.2.1]heptane Derivatives
  • Example : (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 1403763-25-6).

Oxa-Aza Bicyclic Analogues

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Structure : Oxygen replaces one nitrogen atom in the bicyclic scaffold.
  • Synthesis : Achieved via multi-step routes involving benzoylation, tosylation, and borane reduction .
  • Applications: Used as a morpholine surrogate in drug discovery due to improved metabolic stability compared to non-oxygenated analogues .

Functional Group Derivatives

Carboxylic Acid Derivatives
  • Example : (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS: sc-334505).
  • Key Feature : Carboxylic acid group enables conjugation with peptides or metal catalysts. Priced at $3,850/250 mg, it is significantly more expensive than the parent hydrochloride .
Ketone Derivatives
  • Example : (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one.
  • Reactivity : The ketone group allows for further functionalization (e.g., reduction to alcohols or conversion to hydrazones) .

Stereochemical Variants

  • (1S,3R,4R)- vs. (1S,3S,4R)-Epimers : Epimeric aldehydes derived from 2-azabicyclo[2.2.1]heptane show divergent reactivity in alkyne synthesis. For example, the (1S,3R,4R)-epimer undergoes efficient Corey-Fuchs reactions to yield terminal alkynes for click chemistry .
  • Biological Impact : Stereochemistry critically influences cytotoxic activity. For instance, sulfonamides derived from (1S,3R,4R)-2-azabicyclo[2.2.1]heptane exhibit higher selectivity against cancer cell lines than their stereoisomers .

Biological Activity

(1S,4R)-2-Azabicyclo[2.2.1]heptane hydrochloride, a bicyclic amine with the molecular formula C6H11N·HCl, is recognized for its unique structural properties and potential biological activities. This compound is a derivative of 2-azabicyclo[2.2.1]heptane, which has been extensively studied in medicinal chemistry and organic synthesis due to its rigid bicyclic structure.

The biological activity of this compound primarily involves its interaction with various biomolecules:

  • Target Receptors : It has been reported to act as a selective antagonist for the Orexin-1 receptor, which is part of the orexin system involved in regulating arousal, wakefulness, and appetite .
  • Biochemical Pathways : The compound influences several biochemical pathways by interacting with enzymes and proteins, including proteases that play roles in protein metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and favorable distribution characteristics in biological systems. Its metabolism involves interactions with various enzymes and cofactors essential for its bioactivity .

Cellular Effects

Research indicates that this compound affects cellular processes significantly:

  • Cell Signaling : It modulates cell signaling pathways that can alter gene expression and cellular metabolism.
  • Dose-Dependent Effects : In animal models, the effects vary with dosage; lower doses may have minimal effects while higher doses result in significant physiological changes .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Analgesic Properties : Research has shown that related compounds exhibit analgesic effects comparable to those of opioids .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .

Biochemical Analysis

The compound's biochemical properties reveal its potential as a therapeutic agent:

Property Details
Molecular Interaction Binds to specific biomolecules leading to enzyme inhibition or activation
Metabolic Pathways Involved in key metabolic pathways influencing cellular functions
Subcellular Localization Targeted to specific organelles enhancing its biological efficacy

Chemical Reactions

This compound can undergo various chemical transformations:

Reaction Type Description Common Reagents
Oxidation Forms corresponding oxidesPotassium permanganate
Reduction Produces different amine derivativesLithium aluminum hydride
Substitution Functional groups are replaced by othersAlkyl halides

Q & A

What are the optimized synthetic routes for (1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride, and how do they address stereochemical control?

Basic Research Question
The synthesis typically involves multi-step protocols starting from trans-4-hydroxy-L-proline derivatives. Portoghese’s method includes benzoylation, diazomethane methylation, tosylation, and LiBH4 reduction, achieving a 90% yield for key intermediates . An improved green synthesis reduces reaction steps and uses NaOMe/MeOH for deprotection, enhancing efficiency while maintaining stereochemical integrity . Critical steps include chiral resolution via X-ray crystallography (e.g., correcting exo-(1S,3S,4R) configurations) and HPLC validation to avoid misassignments .

How is the stereochemical configuration of this compound validated experimentally?

Basic Research Question
X-ray crystallography is the gold standard for absolute configuration determination. For example, initial misassignment of endo-(1R,3S,4S) configurations was corrected to exo-(1S,3S,4R) using crystallographic data, highlighting the necessity of rigorous structural validation . Complementary methods include chiral HPLC (Chiralpak® AD-H columns with 95:5 n-hexane:isopropanol) and <sup>1</sup>H/<sup>13</sup>C NMR analysis to confirm diastereomeric purity .

What methodologies resolve contradictions in stereochemical assignments of bicyclic azabicycloalkanes?

Advanced Research Question
Discrepancies often arise from misinterpreting NOE correlations or assuming pseudo-symmetry. A case study showed that the pseudo-enantiomer (1R,4R,5S)-2-azabicyclo[3.2.1]octane was initially misidentified as an epimer, requiring re-evaluation via rotational diffraction and comparative activity assays . Cross-validation with computational modeling (DFT) and enantioselective catalysis data (e.g., contrasting ee% trends) further clarifies ambiguities .

How do structural modifications in the bicyclic framework influence biological activity?

Advanced Research Question
Replacing the bicyclo[2.2.1]heptane unit with bicyclo[3.2.1]octane alters steric and electronic profiles, impacting potency. For instance, compound [33] (containing bicyclo[3.2.1]octane) showed a 12-fold lower IC50 (6.25 µM) than [32] (77.57 µM) in enzymatic assays, suggesting enhanced target binding . Modifications at the sulfonamide group (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives) also improve antitumor activity, with IC50 values comparable to cisplatin .

How can enantiomeric excess (ee%) be optimized in catalytic applications of this compound?

Advanced Research Question
Chiral induction depends on ligand design and solvent polarity. Using (1S,3S,4R)-2-azabicyclo[2.2.1]heptane catalysts in CH2Cl2 at RT achieved 85% ee in Michael additions, but yields inversely correlated with ee% due to competing pathways . Screening pseudo-enantiomeric ligands (e.g., bicyclo[3.2.1]octane derivatives) can reverse enantioselectivity, offering a strategy to tune ee% .

What role does this compound play in enantioselective aldol reactions?

Advanced Research Question
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives act as organocatalysts, leveraging their rigid bicyclic scaffold to enforce transition-state geometry. Alkaline hydrolysis of amino esters generates active catalysts, achieving >90% conversion in aldol reactions with β-nitrostyrene . Kinetic studies reveal rate acceleration via hydrogen-bonding interactions between the catalyst’s NH and carbonyl substrates .

How are computational methods integrated to predict the reactivity of azabicycloalkane derivatives?

Advanced Research Question
DFT calculations model transition states to predict regioselectivity in cycloadditions. For example, endo preference in Diels-Alder reactions correlates with lower activation energies (ΔG<sup>‡</sup> = 18–22 kcal/mol) compared to exo pathways . MD simulations further assess solvent effects, showing THF stabilizes zwitterionic intermediates better than toluene, aligning with experimental yields .

What analytical challenges arise in characterizing azabicycloheptane hydrochloride salts?

Basic Research Question
Hyroscopicity complicates NMR and mass spectrometry. Drying under high vacuum (10<sup>−3</sup> Torr) for 24 hr ensures sample integrity. For purity assessment, ion-pair HPLC (0.1% TFA in acetonitrile/water) resolves hydrochloride counterions, while elemental analysis verifies Cl<sup>−</sup> content (±0.3% tolerance) .

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